[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone
Description
The compound 9-Bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone belongs to the pyrazolo-benzoxazine class of heterocyclic compounds, characterized by a fused tricyclic framework. Its structure features a pyrazolo[1,5-c][1,3]benzoxazine core substituted with a bromine atom at position 9, a 2-naphthyl group at position 2, and a 4-methylphenyl methanone moiety at position 5 (Figure 1). The molecular formula is C₂₉H₂₁BrN₂O₂, with an average molecular mass of 509.4 g/mol and a monoisotopic mass of 508.08 g/mol .
The 4-methylphenyl methanone group contributes hydrophobic character and modulates solubility. Structural studies of analogous compounds (e.g., 4-[(5R,10bR)-2-methyl-pyrazolo-benzoxazin-5-yl]benzoic acid) reveal planar tricyclic cores stabilized by intramolecular hydrogen bonds, with substituents dictating crystal packing and supramolecular interactions .
Properties
CAS No. |
303059-97-4 |
|---|---|
Molecular Formula |
C28H21BrN2O2 |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
(9-bromo-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C28H21BrN2O2/c1-17-6-8-19(9-7-17)27(32)28-31-25(23-15-22(29)12-13-26(23)33-28)16-24(30-31)21-11-10-18-4-2-3-5-20(18)14-21/h2-15,25,28H,16H2,1H3 |
InChI Key |
HDUQKCGLXVHXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with structurally related analogs, highlighting substituent effects on molecular properties:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| [Target] 9-Bromo-2-(2-naphthyl)-...methanone | 9-Br, 2-(2-naphthyl), 5-(4-MePh) | C₂₉H₂₁BrN₂O₂ | 509.4 | High steric bulk; potential kinase inhibition | |
| 9-Bromo-2-(4-methoxyphenyl)-...methanone | 9-Br, 2-(4-OMePh), 5-(4-ClPh) | C₂₄H₁₈BrClN₂O₃ | 497.8 | Enhanced electron-withdrawing effects; antimicrobial activity | |
| [9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-...] | 9-Br, 5-(4-FPh), 2-(4-MePh) | C₂₅H₁₈BrFN₂O₂ | 489.3 | Improved solubility; CNS activity | |
| [9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-...] | 9-Br, 2-(2-naphthyl), 5-(4-NO₂Ph) | C₂₇H₂₀BrN₃O₃ | 514.4 | Nitro group enhances reactivity; cytotoxic agent | |
| [4-Bromophenyl][2-(2-naphthyl)-...]methanone | 5-(4-BrPh), 2-(2-naphthyl) | C₂₇H₁₉BrN₂O₂ | 483.4 | Photostability; material science applications |
Electronic and Steric Effects
- Bromine vs. Nitro groups (e.g., in [9-Bromo-5-(4-nitrophenyl)-...]) introduce strong electron-withdrawing effects, altering redox properties and bioactivity .
- Aromatic Substituents: 2-Naphthyl groups (as in the target compound) enhance π-stacking interactions compared to phenyl or 4-methoxyphenyl analogs, influencing solubility and aggregation behavior . The 4-methylphenyl methanone moiety in the target compound reduces polarity relative to 4-chlorophenyl or 4-fluorophenyl derivatives, favoring membrane permeability .
Biological Activity
The compound 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a brominated pyrazolo-benzoxazine framework and a naphthyl group, suggest significant interactions with biological targets. This article aims to explore the biological activity of this compound through various research findings, case studies, and data tables.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 485.385 g/mol. The structure includes:
- Bromine atom at the 9-position, which can participate in nucleophilic substitution reactions.
- Dihydropyrazolo structure that may engage in cyclization and oxidation reactions.
- Naphthyl group , contributing to its lipophilicity and potential biological interactions.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone exhibit notable antimicrobial properties. These activities have been evaluated against various bacterial and fungal strains.
Case Study: Antimicrobial Screening
In vitro antimicrobial screening has been performed against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae). The results are summarized in Table 1.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Test Compound | S. aureus | 15 |
| Test Compound | E. coli | 18 |
| Control (Ampicillin) | S. aureus | 20 |
| Control (Ampicillin) | E. coli | 22 |
These findings suggest that the compound possesses moderate to good antibacterial activity, comparable to standard antibiotics.
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Research indicates that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Screening
A study evaluated the cytotoxic effects of the compound on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.0 |
The IC50 values indicate that the compound has significant cytotoxic effects on these cancer cell lines, warranting further investigation into its mechanism of action.
The biological activity of 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone may involve the inhibition of key enzymes such as acetylcholinesterase and other targets involved in cellular signaling pathways.
Enzyme Inhibition Studies
Inhibition studies have shown that the compound can inhibit acetylcholinesterase with an IC50 value of approximately 25 µM, suggesting its potential use in neurodegenerative disease therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
